molecular formula C9H10F3NO B13414444 2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 74889-34-2

2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B13414444
CAS No.: 74889-34-2
M. Wt: 205.18 g/mol
InChI Key: FBXVXUMWNVIYIP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one is a fluorinated organic compound with the molecular formula C8H10F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of a pyrrole derivative with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
  • 1,1,1-Trifluoro-2-propanol
  • 1,1,1-Trifluoro-3-phenyl-2-propanone

Uniqueness

2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one is unique due to its specific trifluoromethyl-pyrrole structure, which imparts distinct chemical and biological properties

Properties

CAS No.

74889-34-2

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-propan-2-ylpyrrol-3-yl)ethanone

InChI

InChI=1S/C9H10F3NO/c1-6(2)13-4-3-7(5-13)8(14)9(10,11)12/h3-6H,1-2H3

InChI Key

FBXVXUMWNVIYIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=C1)C(=O)C(F)(F)F

Origin of Product

United States

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